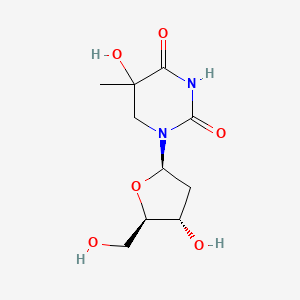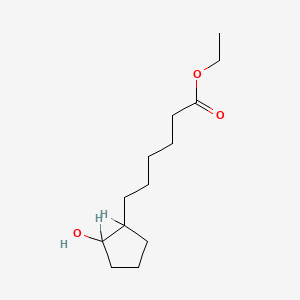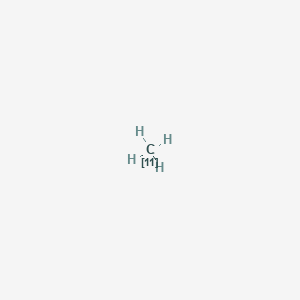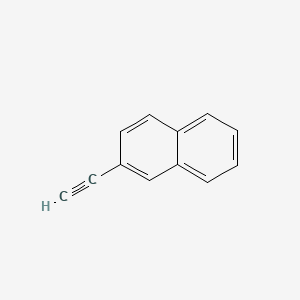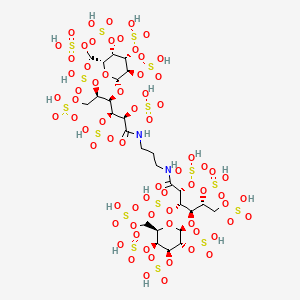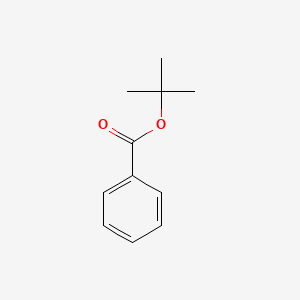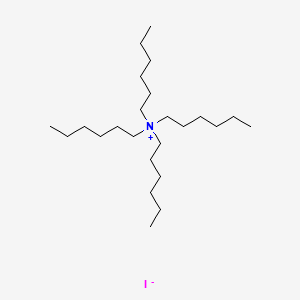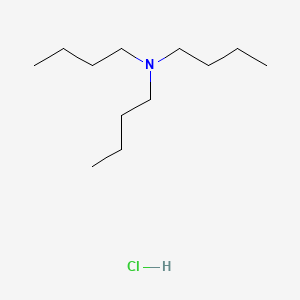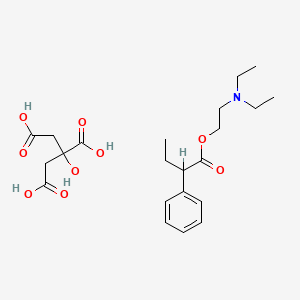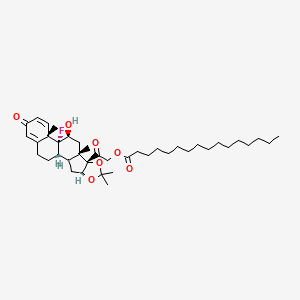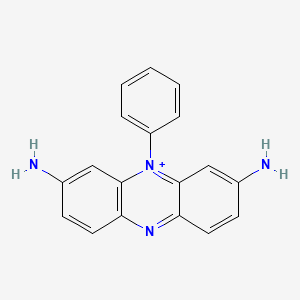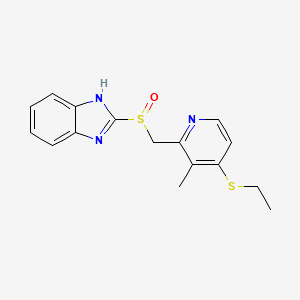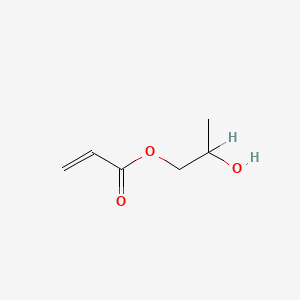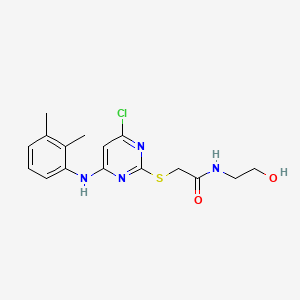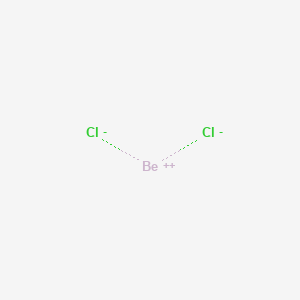
Beryllium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium chloride is an inorganic compound with the chemical formula BeCl₂. It is a colorless, hygroscopic solid that dissolves well in many polar solvents. This compound is known for its similarities to aluminum chloride due to the diagonal relationship between beryllium and aluminum in the periodic table .
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized by reacting beryllium metal with chlorine gas at high temperatures (around 250°C):
Direct Chlorination: Be+Cl2→BeCl2
Another method involves the carbothermal reduction of beryllium oxide in the presence of chlorine gas at temperatures between 700-900°C:Carbothermal Reduction: BeO+Cl2+C→BeCl2+CO
Beryllium can also react with hydrogen chloride gas to form this compound:Reaction with Hydrogen Chloride: Be+2HCl→BeCl2+H2
Industrial Production Methods:
Reflux Method:
Types of Reactions:
- this compound can undergo substitution reactions with various reagents. For example, it reacts with silver nitrate to form beryllium nitrate and silver chloride:
Substitution Reactions: BeCl2+2AgNO3→Be(NO3)2+2AgCl
Common Reagents and Conditions:
Silver Nitrate: Used in substitution reactions to form beryllium nitrate.
Hydrogen Chloride: Used in the preparation of this compound from beryllium metal.
Major Products:
Beryllium Nitrate: Formed from the reaction with silver nitrate.
Hydrogen Gas: Formed during the reaction with hydrogen chloride.
Aplicaciones Científicas De Investigación
Beryllium chloride has several applications in scientific research and industry:
Catalyst: It is used as a catalyst in organic synthesis reactions.
Reagent: Employed as a reagent in laboratory experiments.
Electrolytes: Used as a component in electrolytes for batteries.
Production of Beryllium Metal: Primarily used in the production of beryllium metal, which is lightweight and has excellent thermal and electrical conductivity.
Mecanismo De Acción
The mechanism of action of beryllium chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biomolecules, potentially leading to biological effects. For example, beryllium ions can inhibit cyclin-dependent kinases, preventing the phosphorylation of the protein Rb and thereby affecting the activation of the E2F transcription factor .
Comparación Con Compuestos Similares
- Beryllium Fluoride (BeF₂)
- Beryllium Bromide (BeBr₂)
- Beryllium Iodide (BeI₂)
Comparison:
- Beryllium Fluoride: Similar to beryllium chloride in terms of hygroscopic nature and solubility in polar solvents. it has different reactivity and applications.
- Beryllium Bromide and Iodide: These compounds share similar structural properties with this compound but differ in their reactivity and specific uses due to the nature of the halide ions involved .
This compound stands out due to its unique combination of properties, making it valuable in various industrial and research applications.
Propiedades
Número CAS |
7787-47-5 |
|---|---|
Fórmula molecular |
BeCl2 |
Peso molecular |
79.92 g/mol |
Nombre IUPAC |
beryllium;dichloride |
InChI |
InChI=1S/Be.2ClH/h;2*1H/q+2;;/p-2 |
Clave InChI |
LWBPNIJBHRISSS-UHFFFAOYSA-L |
Impurezas |
Beryllium chloride-purities: 97-99.5%; impurities (mg/kg): Al, 50; Fe, 100; Si, 30; Cd, 10; Ni, 120; Cu, 10; Co, 10; Zn, 10; Cr, 10; Mn, 10; Mg, 150. |
SMILES |
[Be+2].[Cl-].[Cl-] |
SMILES canónico |
[Be+2].[Cl-].[Cl-] |
Punto de ebullición |
968 °F at 760 mm Hg (sublimes) (USCG, 1999) 482 °C |
Color/Form |
White-yellow orthorhombic crystals White to faintly yellow, orthorhombic crystals or crystalline mass Colorless, deliquescent needles or orthorhombic crystals Crystallizes in asbestos-like matted needles |
Densidad |
1.9 at 77 °F (USCG, 1999) 1.90 g/cu cm 1.9 g/cm³ |
melting_point |
824 °F (USCG, 1999) 415 °C 399 °C |
Key on ui other cas no. |
7787-47-5 |
Descripción física |
Beryllium chloride is a white to green solid with a sharp odor. (USCG, 1999) COLOURLESS-TO-YELLOW CRYSTALS. |
Pictogramas |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Solubilidad |
In water, 71.5 g/100 g water at 25 °C Very soluble in water with evolution of heat Soluble in ethanol, ethyl ether, pyridene; insoluble in benzene, toluene Soluble in carbon disulfide Solubility in water, g/100ml at 25 °C: 71,5 |
Sinónimos |
eryllium chloride beryllium chloride ((7)BeCl2) |
Presión de vapor |
1 mm Hg at 291 °C (sublimes) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


